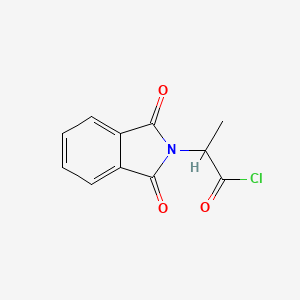
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl chloride is an organic compound with the molecular formula C11H8NO3Cl It is a derivative of isoindoline and is characterized by the presence of a propanoyl chloride group attached to the isoindoline ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl chloride typically involves the reaction of phthalic anhydride with alanine, followed by chlorination. The general steps are as follows:
Formation of N-phthaloyl alanine: Phthalic anhydride reacts with alanine in the presence of a base to form N-phthaloyl alanine.
Conversion to Propanoyl Chloride: The N-phthaloyl alanine is then treated with thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) to convert the carboxylic acid group into a propanoyl chloride group.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings.
化学反应分析
Types of Reactions
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The propanoyl chloride group is highly reactive towards nucleophiles, leading to the formation of various derivatives.
Hydrolysis: In the presence of water, the compound hydrolyzes to form the corresponding carboxylic acid.
Aminolysis: Reaction with amines to form amides.
Common Reagents and Conditions
Nucleophiles: Alcohols, amines, and thiols are common nucleophiles used in reactions with this compound.
Solvents: Common solvents include dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile.
Catalysts: Catalysts such as pyridine or triethylamine are often used to facilitate reactions.
Major Products
The major products formed from these reactions include esters, amides, and thioesters, depending on the nucleophile used.
科学研究应用
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl chloride has several applications in scientific research:
Biology: The compound is used in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
Industry: The compound is used in the production of polymers and other materials with specific properties.
作用机制
The mechanism of action of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl chloride involves the reactivity of the propanoyl chloride group. This group is highly electrophilic and reacts readily with nucleophiles, leading to the formation of covalent bonds. The molecular targets and pathways involved depend on the specific application and the nucleophile used in the reaction .
相似化合物的比较
Similar Compounds
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoic acid: Similar structure but with a hexanoic acid group instead of a propanoyl chloride group.
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl acetate: Contains an ethyl acetate group instead of a propanoyl chloride group.
N-phthaloyl alanine: Precursor in the synthesis of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl chloride.
Uniqueness
The uniqueness of this compound lies in its high reactivity due to the presence of the propanoyl chloride group
生物活性
2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl chloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H8ClNO3
- Molecular Weight : 239.64 g/mol
- CAS Number : 86966
This compound features a dioxoisoindole structure that is significant for its reactivity and biological interactions.
Research indicates that compounds similar to this compound often exhibit their biological effects through the inhibition of specific enzymes involved in cellular pathways. Notably, the inhibition of caspases, particularly caspase-3, has been linked to anti-apoptotic effects which are crucial in treating neurodegenerative diseases and other conditions characterized by excessive apoptosis .
Anticancer Activity
Studies have shown that isoindole derivatives can possess anticancer properties. The mechanism often involves the modulation of apoptotic pathways. For instance, caspase inhibitors derived from similar structures have demonstrated IC50 values ranging from 5 to 40 nM against caspase-3, indicating potent activity .
Neuroprotective Effects
The neuroprotective potential of isoindole derivatives has been explored in models of neurodegeneration. Compounds with similar structures have been reported to reduce neuronal cell death in models of Alzheimer's and Parkinson's diseases by inhibiting apoptotic pathways .
Case Studies
- Caspase Inhibition : A study highlighted that isoindole derivatives effectively inhibited caspase activity in neuronal cells exposed to neurotoxic agents. This inhibition correlated with reduced cell death and improved cell viability .
- Antitumor Activity : In vitro studies using cancer cell lines showed that compounds related to this compound induced apoptosis in a dose-dependent manner while sparing normal cells .
Research Findings Summary Table
属性
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)propanoyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO3/c1-6(9(12)14)13-10(15)7-4-2-3-5-8(7)11(13)16/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVLYPXOSHYZOPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)Cl)N1C(=O)C2=CC=CC=C2C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














